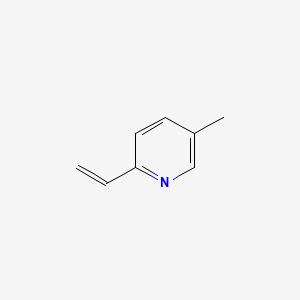

5-Methyl-2-vinylpyridine

描述

Historical Context and Evolution within Pyridine (B92270) Chemistry

The story of 5-methyl-2-vinylpyridine is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated in the 1840s by the physician and chemist Thomas Anderson from heated animal bones. acs.org Its structure was later elucidated independently by Wilhelm Körner and James Dewar. acs.org Early synthetic methods for pyridine, such as the one developed by Arthur Rudolf Hantzsch in 1881, were often inefficient. wikipedia.org A significant advancement came in 1924 with Aleksei Chichibabin's synthesis, which provided a more practical route to pyridine and its derivatives. wikipedia.org

The synthesis of vinylpyridines, including 2-vinylpyridine (B74390), was first achieved in 1887. wikipedia.org Specific methods for producing this compound were developed later. One notable industrial process involves the vapor-phase dehydrogenation of 2-methyl-5-ethylpyridine. google.com This process highlights the evolution of synthetic strategies aimed at creating specifically substituted pyridines for various applications. Another synthetic route involves the reaction of 2-methyl-5-formylpyridine. chemicalbook.com The development of these targeted syntheses marked a shift from the general preparation of pyridine to the tailored creation of derivatives with specific functionalities, enabling their use in more specialized areas of research and industry.

Contemporary Research Significance in Polymer and Materials Science

The presence of a reactive vinyl group makes this compound a valuable monomer in the field of polymer and materials science. cymitquimica.com It readily undergoes polymerization and copolymerization with a variety of other monomers, including styrene, butadiene, and methyl methacrylate (B99206), through radical, cationic, or anionic initiation. wikipedia.org This reactivity allows for the creation of a diverse range of polymers with tailored properties.

One of the most significant industrial applications of vinylpyridines is in the production of latex terpolymers, which are crucial as tire-cord binders. wikipedia.org In more advanced research, copolymers of this compound are being explored for various applications. For instance, copolymers with vinyl chloride have been shown to exhibit improved thermal stability compared to commercial poly(vinyl chloride) (PVC). researchgate.net

The incorporation of this compound into polymer structures can impart specific functionalities. The pyridine ring, with its nitrogen atom, can act as a ligand for metal ions, leading to the development of polymer-supported catalysts and materials with unique optical properties. hrkpharmaceutical.com Furthermore, hydrogels containing 2-methyl-5-vinylpyridine (B86018) have been investigated for their potential in intergel systems. appleacademicpress.com The ability to form copolymers with tailored properties has made this compound a focus of research for creating advanced materials. acs.org

Emerging Research Trajectories and Interdisciplinary Applications

The unique properties of this compound are paving the way for its use in a variety of emerging and interdisciplinary research areas. Its application extends beyond traditional polymer science into fields like nanotechnology and biomedicine.

In the realm of materials science, there is growing interest in stimuli-responsive or "smart" materials. Hydrogels and other polymers containing this compound can exhibit responsiveness to stimuli such as pH and temperature, making them candidates for applications in drug delivery systems and sensors. iaea.org

The ability of the pyridine moiety to interact with other molecules through hydrogen bonding and other non-covalent interactions is also being exploited. For example, in molecular imprinting technology, 2-vinylpyridine has been used as a functional monomer to create chiral stationary phases for separating amino acid derivatives. hrkpharmaceutical.com This highlights the potential for creating highly selective materials for separation and purification processes.

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Methyl 2 Vinylpyridine

Dehydrogenation Processes for 5-Methyl-2-vinylpyridine Production

The conversion of 5-ethyl-2-methylpyridine (B142974) to this compound is predominantly achieved through high-temperature, catalytic dehydrogenation. This process involves the removal of two hydrogen atoms from the ethyl group to form a vinyl substituent.

Catalytic Systems and Reaction Optimization

The efficacy of the dehydrogenation process is critically dependent on the catalyst employed. A variety of catalytic systems, primarily based on metal oxides, have been investigated to optimize the conversion of MEP and the selectivity towards this compound. Reports have documented the use of catalysts such as V₂O₅/MgO and MoO₃/MgO for the dehydrogenation of alkylpyridines in the presence of oxygen, although these systems can exhibit low selectivity for the desired vinylpyridine. hrkpharmaceutical.com Chromium-based catalysts have also been explored for this transformation. hrkpharmaceutical.com More recent developments have explored nickel-based systems for the dehydrogenation of alkylpyridines. yorku.ca

| Catalyst System | Precursor | Key Findings/Observations | Reference |

|---|---|---|---|

| V₂O₅/MgO | Alkylpyridine | Used in oxidative dehydrogenation, but selectivity reported to be low. | hrkpharmaceutical.com |

| MoO₃/MgO | Alkylpyridine | Similar to V₂O₅/MgO, used in dehydrogenation in the presence of oxygen with low selectivity. | hrkpharmaceutical.com |

| Chromium-Niobium | 2-Ethylpyridine | Investigated for the oxidative dehydrogenation to 2-vinylpyridine (B74390). | hrkpharmaceutical.com |

| Ni-PMe₃ / Zn(TMP)₂ | 2-Alkylpyridines | A more recent transition metal-catalyzed system using a bromothiophene as a stoichiometric oxidant. | yorku.ca |

Process Parameters for Enhanced Yield and Purity

Optimizing process parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, pressure, and the molar ratio of reactants. For instance, the synthesis of the precursor 5-ethyl-2-methylpyridine is conducted at high temperatures, around 230°C, in a high-pressure steel reaction vessel. orgsyn.org The subsequent dehydrogenation step also requires elevated temperatures to proceed efficiently. Purification is typically achieved through fractional distillation under reduced pressure, which helps to separate the product from unreacted starting material and byproducts. wikipedia.orgchemicalbook.com The use of a polymerization inhibitor during distillation is essential. wikipedia.orgchemicalbook.com

| Process Step | Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| Precursor Synthesis (MEP) | Temperature | ~230°C | To drive the condensation reaction. | orgsyn.org |

| Precursor Synthesis (MEP) | Pressure | 800 to 3000 lb | Contained within a high-pressure reactor. | orgsyn.org |

| Purification | Pressure | Reduced Pressure / Vacuum | To lower the boiling point and prevent thermal degradation/polymerization. | wikipedia.orgchemicalbook.com |

| Purification | Temperature (Distillation) | 110 to 130°C (at reduced pressure) | To collect the purified product distillate. | chemicalbook.com |

Strategies for Inhibition of Proliferous Polymerization during Synthesis and Purification

Vinylpyridines, including this compound, are highly susceptible to polymerization, especially at the elevated temperatures required for synthesis and purification. wikipedia.orggoogle.com To prevent the undesired formation of polymers, which reduces yield and can cause processing difficulties, polymerization inhibitors are added. google.com These inhibitors are chemical compounds that scavenge the radical species that initiate polymerization. Common inhibitors used for stabilizing vinylpyridines include tert-butylcatechol (TBC), hydroquinone (B1673460), methyl hydroquinone, and o-aminophenol. hrkpharmaceutical.comwikipedia.orgchemicalbook.comgoogle.com The inhibitor must often be removed from the final monomer product before its use in subsequent polymerization applications, a process that can be achieved by methods like adsorption onto alumina. google.com

| Inhibitor | Abbreviation | Notes | Reference |

|---|---|---|---|

| tert-Butylcatechol | TBC | A common and effective inhibitor for vinylpyridines. | wikipedia.orggoogle.comgoogle.com |

| Hydroquinone | - | Used during refluxing in certain synthetic routes. | hrkpharmaceutical.com |

| Methyl Hydroquinone | - | Added during distillation to prevent polymerization. | chemicalbook.com |

| o-Aminophenol | OAP | Cited as a particularly useful inhibitor for 2-methyl-5-vinylpyridine (B86018) (MVP). | google.com |

Alternative Synthetic Routes to Vinylpyridine Derivatives

While dehydrogenation is a primary industrial method, several alternative synthetic routes to vinylpyridine derivatives have been developed. These methods often provide different pathways to the vinylpyridine core structure.

One significant alternative is the condensation of a methylpyridine (picoline) with formaldehyde (B43269), followed by the dehydration of the resulting intermediate alcohol. wikipedia.orggoogle.com For example, 2-vinylpyridine is prepared by reacting 2-methylpyridine (B31789) with formaldehyde to produce 2-(2-pyridyl)ethanol, which is then dehydrated to yield the final product. wikipedia.org This reaction is typically carried out at temperatures between 150–200 °C. wikipedia.org

Other reported synthetic strategies include:

Reaction of Acrylonitrile (B1666552) and Acetylene (B1199291) : In the presence of an organocobalt catalyst, acrylonitrile can react with acetylene to produce 2-vinylpyridine. hrkpharmaceutical.comwikipedia.org

Decarboxylation of Pyridyl Acrylic Acid : This method involves refluxing pyridinyl acrylic acid with copper powder and an inhibitor like hydroquinone in a quinoline (B57606) solvent to yield vinylpyridine. hrkpharmaceutical.com

Wittig Olefination : This classic olefination method can be used to convert pyridinecarboxaldehydes into vinylpyridines. yorku.ca A specific example involves reacting 2-methyl-5-formylpyridine with a phosphonium (B103445) ylide generated from methyltriphenylphosphonium (B96628) bromide and potassium tert-butylate. chemicalbook.com

Grignard Addition : This route involves the addition of a Grignard reagent to a pyridinecarboxaldehyde, followed by dehydration of the resulting alcohol to form the vinyl group. yorku.ca

Polymerization and Copolymerization Dynamics of 5 Methyl 2 Vinylpyridine

Homopolymerization Mechanisms of 5-Methyl-2-vinylpyridine

The creation of polymers from a single type of monomer, known as homopolymerization, has been extensively studied for this compound. Research has delved into various methods to initiate and control this process.

Free Radical Polymerization Studies

Free radical polymerization is a common method for producing polymers. In the case of this compound, this process can be initiated by compounds such as azobisisobutyronitrile (AIBN). researchgate.net Studies have shown that the polymerization of vinylpyridines, including this compound, can be carried out using free radical initiators. google.com The resulting polymer, poly(this compound), has a structure that can be influenced by the reaction conditions. The process involves the initiation, propagation, and termination of polymer chains.

Cationic Polymerization Investigations

Cationic polymerization presents another pathway for the synthesis of poly(this compound). This method involves the use of cationic initiators. Research has explored the spontaneous polymerization of 2-methyl-5-vinylpyridine (B86018) in the presence of concentrated acids, which leads to the formation of high molecular weight polymers with a narrow molecular weight distribution. researchgate.net However, initiation via pyridyl-ethylation, a concept applicable to 2-vinylpyridinium salts, does not appear to occur with 2-methyl-5-vinylpyridinium salts in dilute acid. researchgate.net The use of various initiators can induce a controlled polymerization, regardless of the counter-cation. acs.org

Kinetic and Mechanistic Aspects of Polymerization Rate and Molecular Weight Control

Controlling the rate of polymerization and the final molecular weight of the polymer is crucial for tailoring its properties for specific applications. For vinylpyridines, the polymerization rate can be influenced by factors such as monomer concentration and initiator type. researchgate.net The use of chain transfer agents (CTAs) is a common strategy for controlling molecular weight in free-radical polymerization. google.com These agents can help in synthesizing polymers with a relatively low polydispersity. google.com

Research into the polymerization of 1,2-dimethyl-5-vinylpyridinium methyl sulfate, a related compound, has shown a three-halves order dependence of the polymerization rate on the monomer concentration and a normal square root dependence on the initiator concentration. researchgate.net The study of the kinetics of 2-vinyl pyridine (B92270) polymerization provides further insights into the factors governing these reactions. rsc.org Lewis Pair Polymerization (LPP) has also been shown to enable living/controlled polymerization of vinylpyridines, yielding polymers with high molecular weight and narrow molecular weight distribution. bohrium.com

Copolymerization with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers, significantly expands the range of properties that can be achieved. This compound has been successfully copolymerized with various other monomers.

N-Vinylpyrrolidone Copolymers: Synthesis and Structural Characterization

Copolymers of this compound and N-Vinylpyrrolidone have been synthesized through radical copolymerization. researchgate.net These reactions often utilize initiators like azobisisobutyronitrile. google.com The resulting copolymers can have varying ratios of the monomer units and different molecular weights. researchgate.net For instance, copolymers containing 35-39 mol% of 2-methyl-5-vinylpyridine have been synthesized with viscosity-average molecular weights in the range of 15.2–27.6 kDa. researchgate.net These copolymers exhibit good solubility in water, particularly when the 2-methyl-5-vinylpyridine content is up to 75 ± 5 mol%. researchgate.net

Table 1: Synthesis and Properties of this compound/N-Vinylpyrrolidone Copolymers

| Monomer 1 | Monomer 2 | Initiator | Molecular Weight (kDa) | Key Findings |

|---|

Vinyl Chloride Copolymers and Dehydrochlorination Phenomena

The radical copolymerization of this compound with vinyl chloride is a notable process that is accompanied by dehydrochlorination. researchgate.net This phenomenon involves the elimination of hydrogen chloride from the polymer chain. In the vinyl chloride-2-methyl-5-vinylpyridine system, the evolved hydrogen chloride interacts with the pyridine nitrogen atom, leading to the formation of charged units within the heterocycle. researchgate.net This dehydrochlorination can be influenced by the presence of bases and can lead to the formation of conjugated polyene sequences in the polymer backbone. researchgate.net The resulting copolymers can exhibit improved thermal stability compared to poly(vinyl chloride) (PVC) alone. researchgate.net

Table 2: Copolymerization of this compound with Vinyl Chloride

| Monomer 1 | Monomer 2 | Polymerization Type | Observed Phenomenon | Impact on Copolymer |

|---|

The study of dehydrochlorination in PVC and its copolymers is significant for understanding their degradation mechanisms and for developing strategies to enhance their stability or to chemically modify them for new applications. rsc.orgdntb.gov.ua

Methacrylic Acid and Other Acidic Monomer Copolymers

The copolymerization of this compound (5M2VP) with acidic monomers like methacrylic acid (MAA) results in the formation of amphoteric polyelectrolytes. These polymers contain both acidic and basic monomer units, leading to unique pH-responsive behaviors. Research on the closely related 2-vinylpyridine (B74390) (2VP) and 2-methyl-5-vinylpyridine (2M5VP) provides significant insights into these systems.

Copolymers of 2-vinylpyridine and methacrylic acid have been synthesized and studied for their solution properties. google.co.ukacs.org These copolymers exhibit solubility at very low and high pH values, with a region of insolubility or precipitation at intermediate pHs. nist.gov This is due to the protonation of the pyridine ring at low pH and the deprotonation of the carboxylic acid groups at high pH, leading to a soluble polyelectrolyte chain. At intermediate pH values, the formation of intramolecular and intermolecular ionic crosslinks between the protonated pyridine units and the deprotonated carboxylate groups can lead to chain collapse and precipitation.

The radical copolymerization of 2-methyl-5-vinylpyridine and 2-vinylpyridine with acrylic acid has also been investigated, highlighting the influence of monomer interactions on the copolymerization kinetics. acs.org Similarly, studies on terpolymers of 2-vinylpyridine, methyl methacrylate (B99206), and methacrylic acid have been conducted. These terpolymers are more hydrophilic than the corresponding copolymers without the acid groups, which can influence their wetting and saponification properties. nasa.gov

The synthesis of these copolymers can be achieved through various polymerization techniques. For instance, nitroxide-mediated polymerization (NMP) has been used to create statistical copolymers of tert-butyl methacrylate (a precursor to methacrylic acid) and 2-vinylpyridine with controlled molecular weight and low dispersity. mdpi.com Subsequent hydrolysis of the tert-butyl ester groups yields the ampholytic methacrylic acid/2-vinylpyridine copolymers. mdpi.com

Methyl Methacrylate Copolymers

Copolymers of this compound with methyl methacrylate (MMA) have been a subject of interest for various applications, including the development of battery separator materials. nasa.gov The incorporation of methyl methacrylate into the polymer chain modifies the physical and chemical properties of the resulting material.

Studies on 2-vinylpyridine-methyl methacrylate copolymers have shown that the ratio of the two monomers significantly impacts the properties of the final product. For instance, a higher methacrylate content can lower the electrical resistivity of the copolymer, which is a desirable characteristic for battery separators. nasa.gov However, the mechanical properties of the films are also dependent on the molecular weight of the copolymer. Higher molecular weight copolymers can exhibit improved mechanical strength, allowing for the use of a higher methacrylate content without compromising the durability of the material. nasa.gov

The viscosity of methyl methacrylate-2-methyl-5-vinylpyridine copolymers has been studied in different solvents, indicating that the solvent plays a crucial role in the conformation of the polymer chains in solution. acs.org The microstructure of 2-vinylpyridine-methyl methacrylate copolymers has been analyzed using high-resolution proton NMR (¹H NMR). sioc-journal.cn This analysis allows for the quantitative determination of the distribution of V-centered and M-centered triads, confirming that the copolymerization follows the first-order Markov chain model. sioc-journal.cn

The reactivity ratios for the copolymerization of 2-vinylpyridine with methyl methacrylate have been determined to be rV = 0.64 and rM = 0.31, which are in good agreement with theoretical calculations. sioc-journal.cn For the copolymerization of 4-vinylpyridine (B31050) with methyl methacrylate initiated by a Ni(II)α-benzoinoxime complex, the reactivity ratios were found to be r_m = 0.559 and r_v = 1.264, suggesting a random copolymerization. researchgate.net

Butadiene Copolymers and Codimerization Reactions

The copolymerization of this compound with butadiene is significant, particularly in the rubber industry. Butadiene-2-methyl-5-vinylpyridine copolymers are a class of specialty rubbers that can be formulated for oil-resistant applications. allenpress.comacs.org The properties of these copolymers, including their oil resistance, are influenced by the content of 2-methyl-5-vinylpyridine in the polymer backbone. allenpress.com

Terpolymers of butadiene, acrylonitrile (B1666552), and 2-methyl-5-vinylpyridine have also been developed. allenpress.com These terpolymers exhibit enhanced resistance to aromatic hydrocarbons compared to the copolymers. allenpress.com The vulcanizates of these MVP-containing rubbers demonstrate excellent resistance to flex crack growth and perform well after immersion in various solvents and lubricants. allenpress.com

Beyond copolymerization, this compound can undergo codimerization reactions with 1,3-dienes like butadiene. These reactions, often catalyzed by transition metal complexes such as those of nickel or zirconium, can produce novel unsaturated pyridine derivatives. arkat-usa.org For example, the reaction of 2-methyl-5-vinylpyridine with butadiene in the presence of a suitable catalyst can yield decatrienylpyridines. arkat-usa.org These reactions represent a highly effective method for synthesizing functionally substituted pyridines with high selectivity and yield under relatively mild conditions. arkat-usa.org

Analysis of Monomer Reactivity Ratios and Sequence Distribution in Copolymers

The determination of monomer reactivity ratios is crucial for understanding and controlling the copolymerization process, as these values dictate the composition and sequence distribution of the resulting copolymer. The reactivity ratios for the copolymerization of vinylpyridines, including derivatives like this compound, with various comonomers have been investigated using different methods.

For the copolymerization of 2-vinylpyridine (V) and methyl methacrylate (M), the reactivity ratios have been reported as rV = 0.64 and rM = 0.31. sioc-journal.cn In another study involving 5-ethyl-2-vinyl pyridine and methyl methacrylate, the reactivity ratios were given as r1 = 0.40 and r2 = -0.69, though the negative value for r2 is atypical and may warrant further investigation. chegg.comchegg.com

The Fineman-Ross and Kelen-Tudos methods are commonly used linearization techniques to estimate reactivity ratios from experimental data. researchgate.nethakon-art.com For the copolymerization of 2-vinyl pyridine with functional methacrylates, these graphical methods have been applied to determine the reactivity ratios. hakon-art.com The composition of the copolymers, often determined by techniques like ¹H NMR or UV spectroscopy, is essential for these calculations. sioc-journal.cnhakon-art.com

The sequence distribution in copolymers, which describes the arrangement of monomer units along the polymer chain, can be predicted from the monomer reactivity ratios. For example, the V-centered and M-centered triad (B1167595) distributions in 2-vinylpyridine-methyl methacrylate copolymers have been quantitatively measured, providing insight into the copolymer's microstructure. sioc-journal.cn This information is vital as the sequence distribution can significantly influence the physical and chemical properties of the copolymer.

Below is a table summarizing some reported reactivity ratios for vinylpyridine monomers with different comonomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| 2-Vinylpyridine | Methyl Methacrylate | 0.64 | 0.31 | ¹H NMR |

| 5-Ethyl-2-vinyl pyridine | Methyl Methacrylate | 0.40 | -0.69 | Not Specified |

| 4-Vinylpyridine | Methyl Methacrylate | 0.559 | 1.264 | Kelen-Tudos & EVM |

| 2-Vinylpyridine | Styrene | 0.469 | 0.962 | SIP & XPS |

| 2-Vinylpyridine | Methyl Acrylate | 1.73 | 0.069 | SIP & XPS |

Graft Polymerization Techniques

Grafting onto Poly(ethylene terephthalate) Fibers: Influencing Factors and Material Response

Graft polymerization is a versatile method for modifying the surface properties of materials like poly(ethylene terephthalate) (PET) fibers without altering their bulk characteristics. The grafting of 2-methyl-5-vinylpyridine (MVP) onto PET fibers has been extensively studied to impart new functionalities, such as improved dyeability and antimicrobial properties. google.co.uktandfonline.com

The grafting process is influenced by several factors, including the type and concentration of the initiator, monomer concentration, reaction temperature, and time. tandfonline.comtubitak.gov.tr Common initiators used for this purpose include benzoyl peroxide and hydrogen peroxide. tandfonline.com The rate of grafting has been found to be dependent on the concentrations of both the monomer and the initiator. For instance, in the grafting of MVP onto PET fibers using benzoyl peroxide, the rate of grafting was reported to be proportional to the 1.10 power of the monomer concentration and the 1.02 power of the initiator concentration. tubitak.gov.tr

The reaction temperature also plays a critical role, with an increase in temperature generally leading to a higher grafting yield up to an optimal point. tandfonline.com Post-radiation techniques have also been employed for the graft copolymerization of MVP onto PET fibers. researchgate.net In this method, the PET fibers are first irradiated, and then the monomer is introduced to initiate the grafting process. The extent and rate of grafting in this case are dependent on the total radiation dose. researchgate.net

The material response of PET fibers after grafting with MVP is significant. The grafted fibers exhibit modified properties, which can be tailored by controlling the grafting conditions. For example, the introduction of the pyridine functional groups can enhance the dyeability of the PET fibers, particularly with acid dyes. Furthermore, the grafted fibers can be further modified, for instance, by quaternization of the pyridine nitrogen, to introduce antimicrobial activity.

Advanced Characterization of Poly 5 Methyl 2 Vinylpyridine and Its Copolymers

Spectroscopic Analysis for Structural Elucidation and Chemical Environment

Spectroscopic methods are fundamental in determining the molecular structure and chemical environment of P5M2VP and its copolymers. These techniques provide detailed information on monomer composition, functional groups, optical properties, and surface chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. In the context of 5-methyl-2-vinylpyridine copolymers, ¹³C NMR is particularly useful for determining the ratio of monomer units within the polymer chain. researchgate.net

For instance, in copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018), the ratio of the monomer units can be determined by non-aqueous potentiometric titration and confirmed by ¹³C NMR methods. researchgate.net The signals in the ¹³C NMR spectrum corresponding to the carbon atoms of the pyridine (B92270) ring (around 156.7, 149.0, 136.2, 135.1, and 123.2 ppm), the –CH₂– groups (around 38.1 ppm), and the –CH₃ group (around 24.1 ppm) of the 2-methyl-5-vinylpyridine units can be distinguished from the signals of the comonomer. researchgate.net The relative intensities of these signals allow for the quantitative determination of the copolymer composition. researchgate.net

Furthermore, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed to correlate proton and carbon signals, aiding in the complete spectral assignment of complex copolymer systems. iupac.org This is particularly helpful in resolving overlapping signals in the aliphatic region of the spectrum. The analysis of quaternized poly(vinylpyridine) derivatives also heavily relies on both ¹H and ¹³C NMR to confirm the degree of quaternization. mdpi.comresearchgate.net In these cases, new signals corresponding to the quaternized pyridinium (B92312) rings and the attached alkyl groups appear, and their intensities can be correlated to the extent of the modification reaction. mdpi.comresearchgate.net

Table 1: Illustrative ¹³C NMR Chemical Shifts for Monomer Units in a Copolymer This table is for illustrative purposes and actual chemical shifts may vary based on solvent and copolymer composition.

| Monomer Unit | Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|---|

| This compound | Pyridine C2 | ~156.7 |

| Pyridine C6 | ~149.0 | |

| Pyridine C4 | ~136.2 | |

| Pyridine C3 | ~135.1 | |

| Pyridine C5 | ~123.2 | |

| Backbone CH₂ | ~38.1 | |

| Methyl C | ~24.1 | |

| Comonomer (e.g., Styrene) | Aromatic C1 | ~145.0 |

| Aromatic C2, C6 | ~128.0 | |

| Aromatic C3, C5 | ~127.5 | |

| Aromatic C4 | ~125.5 | |

| Backbone CH₂ | ~43.0 |

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and studying the molecular vibrations within P5M2VP and its copolymers. The FTIR spectrum of poly(2-vinylpyridine), a closely related polymer, shows characteristic peaks for the C=N and C=C stretching vibrations of the pyridine ring at approximately 1589 cm⁻¹ and 1568 cm⁻¹, and 1471 cm⁻¹ and 1433 cm⁻¹, respectively. mdpi.com C-H stretching vibrations are observed in the 2850–2952 cm⁻¹ region. mdpi.com For copolymers, FTIR can confirm the incorporation of both monomers by identifying the characteristic bands of each constituent. researchgate.netresearchgate.net

Nanoscale IR spectroscopy, specifically Atomic Force Microscopy-Infrared (AFM-IR), offers a significant advancement by enabling chemical mapping with spatial resolution down to the nanometer scale, overcoming the diffraction limit of conventional IR spectroscopy. spectroscopyonline.comazonano.com This technique is particularly valuable for characterizing the morphology and chemical composition of block copolymer systems at the nanoscale. azonano.comblue-scientific.com For example, in a polystyrene-poly(2-vinylpyridine) (PS-P2VP) block copolymer, AFM-IR can distinguish the polystyrene and P2VP domains by mapping the intensity of their respective characteristic IR absorption bands, such as 1492 cm⁻¹ for PS and 1588 cm⁻¹ for P2VP. blue-scientific.combruker.com This allows for the visualization of the distribution of each block within the self-assembled nanostructures. azonano.comblue-scientific.com AFM-IR has been successfully used to analyze various block copolymers, including those containing poly(methyl methacrylate) (PMMA) and poly(4-vinylpyridine) (P4VP), providing detailed chemical information about phase-separated morphologies and domain compositions. azonano.combruker.com

Table 2: Key FTIR Vibrational Modes for Poly(vinylpyridine) Structures

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (aliphatic) | 2850–2952 | mdpi.com |

| C=N Stretching (pyridine ring) | 1589 | mdpi.com |

| C=C Stretching (pyridine ring) | 1471, 1433 | mdpi.com |

| In-plane C-H Bending | ~1068 | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of P5M2VP and its copolymers, as well as to monitor polymerization reactions. The pyridine and substituted pyridine moieties in these polymers give rise to characteristic electronic transitions in the UV region. For instance, poly(2-vinylpyridine) exhibits absorption bands in the UV spectrum. researchgate.net

In copolymers, the UV-Vis spectrum can be used to confirm the presence of different monomer units and to study their electronic interactions. For example, in copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine, spectrophotometry at a specific wavelength (269 nm) can be used for quantitative analysis in aqueous solutions. researchgate.net The optical band gap of these polymers, a crucial parameter for electronic applications, can be determined from the UV-Vis absorption spectra. mdpi.comresearchgate.net For poly(2-vinylpyridine) and poly(4-vinylpyridine), the optical band gaps have been reported to be 3.73 eV and 3.8 eV, respectively. mdpi.com

UV-Vis spectroscopy is also a valuable tool for monitoring the progress of polymerization and post-polymerization modification reactions. mpg.de For example, the conversion of functional groups during a reaction can be determined by tracking the change in absorbance at a characteristic wavelength. mpg.de In the case of quaternized poly(vinylpyridine) derivatives, UV-Vis spectroscopy can reveal changes in the electronic structure upon quaternization. mdpi.comdntb.gov.ua

Table 3: Optical Properties of Poly(vinylpyridine)s from UV-Vis Spectroscopy

| Polymer | Optical Band Gap (eV) | Wavelength (nm) for Analysis | Reference |

|---|---|---|---|

| Poly(2-vinylpyridine) | 3.73 | ~218.8 | mdpi.comresearchgate.net |

| Poly(4-vinylpyridine) | 3.8 | - | mdpi.com |

| N-vinylpyrrolidone-co-2-methyl-5-vinylpyridine | - | 269 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. This is particularly important for understanding surface properties such as adhesion, wettability, and biocompatibility.

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, conformation, and crystallinity of polymers. spectroscopyonline.com It is based on the inelastic scattering of monochromatic light, and the resulting spectrum reveals the vibrational modes of the molecules.

For poly(2-vinylpyridine), Raman studies have shown that the spectra are sensitive to the degree of neutralization in aqueous solutions, indicating conformational changes in the polymer chain. tandfonline.com Specific Raman bands can be used to monitor these transitions. tandfonline.com For instance, changes in the intensity of certain peaks can indicate the extent of solvation and extension of the polymer. tandfonline.com

Raman spectroscopy is also highly effective in determining the degree of crystallinity in semi-crystalline polymers. perkinelmer.clnih.gov Crystalline and amorphous regions of a polymer typically exhibit different Raman spectra, with the crystalline phase showing narrower and more intense bands. perkinelmer.cl By analyzing the changes in peak width, position, and intensity as a function of temperature, one can monitor crystallization and melting processes. perkinelmer.cl This allows for the correlation of structural changes with thermal events observed by techniques like DSC. perkinelmer.cl The technique can also be used to identify different polymorphic forms of a material. acs.org

Table 4: Raman Spectroscopy Applications in Polymer Characterization

| Application | Information Obtained | Key Spectral Features | Reference |

|---|---|---|---|

| Conformational Analysis | Polymer chain conformation in solution | Changes in band intensity and position with neutralization | tandfonline.com |

| Crystallinity Determination | Degree of crystallinity, monitoring of melting/crystallization | Narrowing of bands in crystalline phase, changes in peak width and intensity with temperature | spectroscopyonline.comperkinelmer.clnih.gov |

| Polymorph Identification | Identification of different crystalline forms | Distinct Raman spectra for each polymorph | acs.org |

| Structural Identification | Assignment of vibrational modes to specific functional groups | Characteristic fingerprint region for different chemical structures | spectroscopyonline.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

Morphological and Microstructural Characterization of Polymeric Systems

Understanding the morphology and microstructure of P5M2VP and its copolymers is crucial as these features directly influence their macroscopic properties. Techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are vital for visualizing the structure of these materials at the micro and nanoscale.

For block copolymers containing a P2VP block, such as polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), TEM is extensively used to observe the self-assembled nanostructures. mdpi.comfrontiersin.org Depending on the block copolymer composition and processing conditions, various morphologies like lamellae, cylinders, and spheres can be formed. mdpi.com For example, poly(dimethylsiloxane)-b-poly(2-vinylpyridine) copolymers have been shown to form lamellar, cylindrical, and spherical phases with domain periodicities ranging from approximately 15 to 39 nm. mdpi.com TEM images of phosphotungstic acid composites with poly(styrene-co-2-vinylpyridine) also reveal phase-segregated structures. frontiersin.org

Scanning electron microscopy (SEM) provides information about the surface topography and morphology of polymer films and composites. mdpi.comjcchems.com In studies of poly(vinylpyridine)/metal oxide composite films, SEM has been used to observe the distribution of the metal oxide particles on the polymer surface. mdpi.com For instance, clusters of poly(vinylpyridine) particles have been observed on the surface of films, and the morphology of composites was found to be dependent on the type of metal oxide used. mdpi.com SEM has also been employed to analyze the surface of binary blends containing poly(vinylpyridine), providing insights into the miscibility of the components. jcchems.com

Scanning Electron Microscopy (SEM) for Surface Morphology and Heterogeneity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymeric materials. In the context of poly(vinylpyridine)s and their copolymers, SEM reveals details about particle aggregation, surface uniformity, and the distribution of different phases in composite materials.

For instance, studies on films of poly(2-vinylpyridine) (P(2-VP)) and poly(4-vinylpyridine) (P(4-VP)) have utilized SEM to observe clusters of particles on the film surfaces. mdpi.com When these polymers are used to create composites with metal oxides like TiO2 and ZnO, SEM analysis shows that the morphology is highly dependent on the nature of the oxide. mdpi.com Composites of P(2-VP)-TiO2 and P(4-VP)-TiO2 exhibited channels or pathways of the metal oxide on the film surface. mdpi.com In contrast, composites with ZnO showed a more homogeneous distribution within the polymer matrix. mdpi.com

In another application, SEM was used to analyze the surface morphology of PET fibers grafted with 4-vinyl pyridine and 2-methylpropenoic acid. The images distinguished the surface of the original fibers from the modified fibers, providing visual evidence of the grafting process. scitechnol.com The characterization of random copolymers of poly(N-vinylpyridine-co-styrene) also involved SEM to correlate spectroscopic results with the material's morphology. kpi.ua

X-ray Diffraction (XRD) for Semicrystalline Nature and Structural Features

X-ray Diffraction (XRD) is a key analytical method for determining the crystalline structure of materials. For polymers, XRD patterns can distinguish between amorphous (non-crystalline) and semicrystalline structures.

Analysis of synthesized poly(4-vinylpyridine) (PVP) and its quaternized derivatives by XRD has shown that the obtained polymers were amorphous. mdpi.com Similarly, studies on composites of poly(styrene-co-2-vinyl pyridine) copolymers with phosphotungstic acid employed XRD to characterize the phase segregation in the samples. frontiersin.org The XRD patterns revealed segregation for samples with a lower fraction of 2-vinylpyridine (B74390) (F2VP ≤ 66%), while a sample with a high fraction (F2VP = 88%) appeared more homogeneous, similar to pure P2VP. frontiersin.org

In the study of poly(2-vinylpyridine) and poly(4-vinylpyridine) films, grazing incidence X-ray diffraction (GIXRD) analysis indicated that the polymers have a semicrystalline nature, evidenced by a characteristic peak around 43°. mdpi.com This technique is particularly useful for thin film analysis. The crystallinity of biobased thermoplastic elastomers, such as those derived from furanodicarboxylate, has also been characterized using XRD to understand their crystallization behavior. nih.gov

Atomic Force Microscopy (AFM) for Nanoscale Topography and Chemical Mapping

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a material's surface at the nanoscale. It is used to investigate surface topography, roughness, and the distribution of different components in polymer blends and copolymers.

In studies of polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) films, AFM was used to characterize the topography of nanostructured films. conicet.gov.ar For example, after spin-coating, the as-coated film showed a particular surface structure, which evolved into a nanoporous film after immersion in ethanol. conicet.gov.ar AFM imaging allowed for the measurement of pore diameters and density, which were found to depend on the spin-coating speed. conicet.gov.ar The immobilization of glucose oxidase onto these nanoporous films was also visualized using AFM, confirming the attachment of the protein to the surface. conicet.gov.ar

AFM has also been instrumental in studying the growth kinetics of adsorbed layers of poly(2-vinylpyridine) on silicon oxide substrates. rsc.org By measuring the height of the polymer layer remaining after solvent leaching, researchers could follow the growth of the adsorbed layer over time at different temperatures. rsc.org Furthermore, AFM, in conjunction with Lateral Force Microscopy (LFM), has been used to study the surface of ternary polymer blends, revealing how different polymers phase-separate and create surface patterns with distinct topographical and frictional properties.

Transmission Electron Microscopy (TEM) for Microstructural Details

Transmission Electron Microscopy (TEM) is used to investigate the internal microstructure of materials at a very high resolution. For block copolymers, TEM is crucial for visualizing the phase-separated morphologies, such as lamellae, cylinders, and spheres.

In the analysis of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) copolymers, TEM revealed the formation of lamellar, cylindrical, and spherical phases with domain periodicities ranging from approximately 15 to 39 nm. mdpi.com Similarly, for composites of poly(styrene-co-2-vinyl pyridine) and phosphotungstic acid, TEM images showed the morphology of phase-segregated samples. frontiersin.org

The synthesis of block copolymers coordinated with metal nanoparticles also relies on TEM for characterization. For instance, the coordination of Cr nanoparticles to the P2VP block of various copolymers was studied, and TEM would be a primary method to visualize the distribution and size of these nanoparticles within the polymer matrix. researchgate.net In the study of ABC miktoarm star terpolymers consisting of poly(isoprene), poly(styrene), and poly(2-vinylpyridine), TEM was used to observe the complex morphologies that evolved as the volume ratio of the different polymer arms was varied. osti.gov

Thermal Analysis of Polymeric Materials

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition behavior.

For poly(4-vinylpyridine) (PVP) and its quaternized derivatives, TGA measurements were conducted under both nitrogen and air atmospheres. mdpi.com Under an inert nitrogen atmosphere, an initial small mass loss up to 150 °C was attributed to adsorbed water. mdpi.com The main degradation of the quaternized polymers occurred between 300 and 400 °C, while the non-quaternized PVP degraded at a higher temperature range of 400–450 °C. mdpi.com In an air atmosphere, PVP behaved similarly, degrading between 350 and 400 °C, but the quaternized derivatives showed an additional degradation step between 500 and 600 °C. mdpi.com

Table 1: Thermal Degradation Data from TGA

| Polymer | Atmosphere | Degradation Temperature Range (°C) | Reference |

|---|---|---|---|

| Quaternized Poly(4-vinylpyridine) | Nitrogen | 300 - 400 | mdpi.com |

| Poly(4-vinylpyridine) | Nitrogen | 400 - 450 | mdpi.com |

| Poly(4-vinylpyridine) | Air | 350 - 400 | mdpi.com |

| Quaternized Poly(4-vinylpyridine) | Air | Step 1: 300-400, Step 2: 500-600 | mdpi.com |

Differential Scanning Calorimetry (DSC) for Glass Transition and Other Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure heat flow associated with thermal transitions in a material. For polymers, it is most commonly used to determine the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The thermal behavior of poly(4-vinylpyridine) (PVP) and its quaternized derivatives was studied by DSC, where multiple heating and cooling scans were performed to erase thermal history and observe the effects of hydration on the glass transition. mdpi.com The glass transition temperatures were determined from these scans. mdpi.com

In a detailed study on poly(2-vinylpyridine) (P2VP), DSC was used to measure the Tg of several samples with a wide range of molecular weights. sciepub.com This data was used to establish a Flory-Fox equation for P2VP, which describes the relationship between Tg and the number average molecular weight (Mn). sciepub.com The study found that the Tg of P2VP increases with molecular weight, eventually leveling off at a maximum value (Tg∞) of approximately 112 °C. sciepub.com

DSC is also essential for characterizing polymer blends and copolymers. For miscible blends of poly(2-vinyl pyridine) and poly(vinyl phenol), a single glass transition was observed for all compositions, indicating homogeneous mixing at the molecular level. nih.gov For poly(styrene-co-2-vinylpyridine) copolymers, which have components with very similar Tg values (around 100-101 °C), DSC was used to track the changes in Tg upon the addition of phosphotungstic acid, which selectively interacts with the 2VP units. frontiersin.org

Table 2: Glass Transition Temperatures (Tg) from DSC

| Polymer/Copolymer | Tg (°C) | Notes | Reference |

|---|---|---|---|

| Poly(2-vinylpyridine) (P2VP) | ~104 (literature value) | Varies with molecular weight | sciepub.com |

| Poly(2-vinylpyridine) (P2VP) | 112 (extrapolated for infinite MW) | From Flory-Fox plot | sciepub.com |

| Poly(styrene) (PS) | 100 | For comparison in copolymer studies | frontiersin.org |

| Poly(2-vinylpyridine) (P2VP) | 101 | For comparison in copolymer studies | frontiersin.org |

The solution properties of polymers are critical for understanding their molecular architecture and behavior in various applications. For poly(this compound) (PMVP) and its copolymers, a range of advanced characterization techniques are employed to determine their molecular weight, composition, and conformational characteristics in solution.

Viscosity Characteristics and Intrinsic Viscosity Determinations

Viscometry is a fundamental technique for characterizing the hydrodynamic properties of polymers in dilute solutions. The intrinsic viscosity, [η], is a measure of a polymer's contribution to the solution viscosity and is related to its molecular weight (M) through the Mark-Houwink-Sakurada equation: [η] = K * M^a. The parameters K and a are constants for a specific polymer-solvent-temperature system. wikipedia.org

Research on poly(2-methyl-5-vinylpyridine) (PMVP) has provided insights into its viscosity behavior. A study by Miura et al. investigated fractionated samples of PMVP at 25°C and established a relationship between intrinsic viscosity and weight-average molecular weight (Mw) in methanol (B129727). oup.com The resulting Mark-Houwink equation was determined to be:

[η] = 0.80 × 10⁻⁴ M_w^0.76 oup.com

This equation, with an 'a' value of 0.76, indicates that methanol is a good solvent for PMVP, causing the polymer chains to be relatively extended. wikipedia.orgoup.com The study covered a molecular weight range of approximately 1×10⁵ to 1×10⁶ g/mol . oup.com The unperturbed molecular dimensions were also calculated, showing that the degree of extension of PMVP is similar to that of other vinylpyridine polymers and polystyrene. oup.com

The viscosity of copolymers of 2-methyl-5-vinylpyridine has also been explored. For instance, the inherent viscosity of a poly(2-methyl-5-vinylpyridine-co-styrene, 75/25) copolymer was reported to be 0.51 dL/g in dimethylformamide (DMF). google.com Additionally, the viscosity characteristics of methyl methacrylate-2-methyl-5-vinylpyridine copolymers have been studied in various solvents. acs.org

Table 1: Mark-Houwink Parameters for Poly(2-methyl-5-vinylpyridine)

| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a | Molecular Weight Range (g/mol) | Source |

|---|---|---|---|---|---|

| Methanol | 25 | 0.80 | 0.76 | 1x10⁵ - 1x10⁶ | oup.com |

Liquid Chromatography at Critical Conditions (LCCC) for Copolymer Composition and Distribution

Liquid chromatography at critical conditions (LCCC) is a powerful technique for the separation and analysis of complex polymers, particularly block copolymers. researchgate.netnih.gov At the critical point of adsorption, the elution of a specific homopolymer becomes independent of its molecular weight, allowing for the separation of copolymers based on the composition and size of the other blocks. researchgate.netumn.edu

The chromatographic analysis of poly(vinylpyridine)s, including P2VP and its derivatives, presents challenges due to the strong, often uncontrolled, polar interactions between the lone pair of electrons on the pyridine's nitrogen atom and the stationary phase materials. acs.org This has made the development of LCCC methods for these polymers difficult, resulting in scarce literature on the topic. researchgate.netacs.org

However, recent studies have successfully established LCCC conditions for the closely related poly(2-vinylpyridine) (P2VP). One study developed a method using a normal phase (NP) column that allowed for a systematic control of P2VP's elution behavior by adjusting the mobile phase composition. acs.org This breakthrough enabled the characterization of P2VP-containing block copolymers. acs.org For instance, by establishing critical conditions for P2VP, the block length of the non-critical segment, such as polystyrene (PS) in a PS-b-P2VP copolymer, could be determined. acs.org Conversely, by setting up critical conditions for the PS block on a reversed-phase column, the P2VP block length could be evaluated. acs.org

The successful application of LCCC demonstrates its ability to separate homopolymers from block copolymers and to estimate the block lengths of the non-critical segments. acs.org This is crucial for understanding the microstructure of copolymers containing this compound.

Table 2: LCCC Systems for Poly(vinylpyridine)-based Copolymers

| Polymer Block at Critical Condition | Column Type | Purpose | Finding | Source |

|---|---|---|---|---|

| Poly(2-vinylpyridine) | Normal Phase (NP) | Evaluate block length of non-critical segment (e.g., Polystyrene) | Successfully established critical conditions, enabling separation and analysis. | acs.org |

| Polystyrene | Reversed Phase (RP) | Evaluate block length of P2VP block in PS-b-P2VP | Method successfully demonstrated capability to estimate block length. | acs.org |

Studies on Flow Birefringence of Aqueous Solutions

Flow birefringence, or the Maxwell effect, is an optical phenomenon observed when a polymer solution is subjected to a shear flow. The study of flow birefringence provides valuable information about the optical and hydrodynamic properties of macromolecules, including their conformational rigidity and shape.

Research has been conducted on the flow birefringence of solutions containing polymers of 2-methyl-5-vinylpyridine. A notable study by S.Ya. Lyubina and colleagues investigated the flow birefringence of aqueous solutions of copolymers of methacrylic acid and 2-methyl-5-vinylpyridine. acs.org Such studies on copolymers in aqueous media are particularly relevant for understanding their behavior as polyelectrolytes.

Another foundational study by V.N. Tsvetkov and collaborators examined both the birefringence and viscosity of poly-2-methyl-5-vinylpyridine solutions. acs.org By combining these two hydrodynamic methods, it is possible to determine important molecular parameters. The magnitude and sign of the observed birefringence are related to the difference in the principal polarizabilities of the polymer segment, which in turn depends on the chemical structure and stiffness of the polymer chain. For flexible chain polymers, the segment anisotropy is a key parameter that can be calculated from flow birefringence and viscosity data. These investigations are crucial for elucidating the structural and conformational characteristics of poly(this compound) chains in solution.

Chemical Modification and Derivatization of 5 Methyl 2 Vinylpyridine Polymers

N-Oxidation of Poly(5-Methyl-2-vinylpyridine) Copolymers: Kinetics and Degree of Oxidation

The nitrogen atom on the pyridine (B92270) ring of this compound (5M2VP) units can be readily oxidized to form the corresponding N-oxide. This transformation imparts significant changes in the polymer's properties, such as increased hydrophilicity and polarity. The N-oxidation of copolymers of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018) has been studied using peracetic acid as the oxidizing agent. researchgate.net

The kinetics of this N-oxidation reaction can be monitored and quantified. researchgate.net Research has focused on calculating the kinetic rate constants through methods like UV spectrophotometry to understand the reaction's speed and progression. researchgate.net The degree of oxidation, which is the percentage of pyridine units that have been converted to N-oxides, is a critical parameter that dictates the final properties of the modified copolymer. This degree can be determined using techniques such as 13C NMR spectroscopy. researchgate.net Studies have also investigated the temperature dependence of the limiting N-oxidation, revealing how reaction conditions can be tuned to control the final N-oxide content. researchgate.net

The introduction of N-oxide groups can be confirmed through spectroscopic analysis. In related polyvinylpyridine systems, the formation of the N+-O- bond is evidenced by the appearance of characteristic bands in FTIR spectra, specifically an oxygen bending vibration and an N+-O- stretching vibration around 1170 cm⁻¹ and 1230 cm⁻¹, respectively. rsc.org Furthermore, UV-Vis spectroscopy shows a shift in the maximum absorption wavelength (λmax) upon oxidation, indicating a change in the electronic structure of the pyridine ring. rsc.org While the parent poly(vinylpyridine)s exhibit miscibility in block copolymers, the N-oxidized derivatives show a single, higher glass transition temperature (Tg), which indicates that segmental mobility is restrained after the modification. rsc.org

Table 1: Kinetic Parameters for N-Oxidation of Copolymers This table is illustrative, based on findings that kinetic rate constants and the degree of oxidation are key parameters studied in such reactions.

| Copolymer System | Oxidizing Agent | Analytical Method | Key Findings |

|---|---|---|---|

| N-vinylpyrrolidone-co-2-methyl-5-vinylpyridine | Peracetic Acid | UV Spectrophotometry, 13C NMR | Calculation of kinetic rate constants; Determination of the degree of oxidation and its temperature dependence. researchgate.net |

Quaternization Strategies and Their Impact on Polymeric Properties

Quaternization involves the alkylation of the nitrogen atom in the pyridine ring, converting the neutral polymer into a positively charged cationic polyelectrolyte. This modification dramatically alters the polymer's solubility, solution behavior, and optical characteristics.

The synthesis of cationic polyelectrolytes from poly(this compound) is typically achieved by reacting the polymer with an alkylating agent, such as methyl iodide, to induce N-methyl quaternization. mdpi.comcapes.gov.br This reaction transforms the polymer into a poly(N-methyl-5-methyl-2-vinylpyridinium iodide), a strong polyelectrolyte. kpi.ua The kinetics of quaternization for poly(2-methyl-5-vinylpyridine) have been studied in detail, revealing that the reaction does not always follow simple second-order kinetics. capes.gov.br The reactivity is influenced by electrostatic repulsion from already quaternized neighboring groups, leading to a decrease in the reaction rate as the conversion increases. capes.gov.br

The degree of quaternization (DQ), or the percentage of pyridine rings that have been alkylated, is a crucial factor that governs the final properties of the polyelectrolyte. mdpi.comresearchgate.net The DQ can be precisely controlled by adjusting the molar ratio of the alkylating agent (e.g., methyl iodide) to the vinylpyridine monomer units in the polymer. mdpi.comresearchgate.net Increasing the amount of methyl iodide generally leads to a higher degree of quaternization. mdpi.com The DQ is accurately quantified using ¹H NMR spectroscopy, where the appearance and integration of the peak corresponding to the N-methyl protons (around 4.2 ppm) relative to the aromatic protons of the pyridine rings provide a direct measure of the modification. mdpi.comresearchgate.net

Table 2: Effect of Methyl Iodide Molar Ratio on Degree of Quaternization (DQ) for Poly(vinylpyridine) This table is based on data for poly(4-vinylpyridine) and serves as a model for the quaternization of poly(this compound).

| Sample | Molar Ratio (Methyl Iodide / VP Unit) | Degree of Quaternization (DQ) |

|---|---|---|

| PVP_Q3 | 0.33 | 31% mdpi.com |

| PVP_Q2 | 0.42 | 47% mdpi.com |

| PVP_Q1 | 0.66 | 70% mdpi.com |

| PVPQ | 0.84 | 100% (Full Quaternization) mdpi.com |

The introduction of ionic charges via quaternization has a profound impact on the polymer's interaction with solvents and its optical properties. mdpi.comnih.gov The solvation behavior is strongly dependent on the degree of quaternization (DQ). researchgate.netdntb.gov.ua For instance, in binary solvent mixtures like DMSO/H₂O, the solvation phenomena can be assessed using solvatochromic indicators. mdpi.comdntb.gov.ua The charged nature of the quaternized polymer enhances its interaction with polar solvents. mdpi.com

Quaternization also significantly modifies the optical properties of the polymer. researchgate.netnih.gov The process can lead to a dramatic increase in the refractive index (RI) of the polymer films. researchgate.net For example, quaternization of poly(4-vinylpyridine) thin films with iodomethane (B122720) and diiodomethane (B129776) has been shown to produce high refractive index polymers with RI values as high as 1.67 and 2.07, respectively. researchgate.net This change is attributed to the incorporation of heavy halogen counter-ions (iodide) and the formation of pyridinium (B92312) salts. researchgate.net

Furthermore, the electronic structure of the polymer is altered, which can be observed through UV-Vis spectroscopy. mdpi.com The optical band gap of the polymer can be calculated from these measurements and shows a clear correlation with the degree of quaternization. mdpi.comresearchgate.netnih.gov As the DQ increases, the optical band gap tends to change, reflecting the transition from a neutral polymer to a fully ionic polyelectrolyte. mdpi.com

Table 3: Correlation of Degree of Quaternization (DQ) with Optical Properties This table is based on findings for poly(4-vinylpyridine) and illustrates the expected trends for quaternized poly(this compound).

| Polymer System | Degree of Quaternization (DQ) | Key Optical Property Change |

|---|---|---|

| Quaternized P4VP | Increases from 0% to 100% | Optical band gap changes, reflecting altered electronic structure. mdpi.comresearchgate.net |

| P4VP-CH₃I Film | High | Refractive index increases significantly to ~1.67. researchgate.net |

| P4VP-CH₂I₂ Film | High | Refractive index increases dramatically to ~2.07. researchgate.net |

N-Methyl Quaternization: Synthesis of Cationic Polyelectrolytes and Degree of Quaternization Effects

Cyclometallation and Complex Formation with Metal Centers

The nitrogen atom of the pyridine ring in poly(this compound) possesses a lone pair of electrons, making it an excellent ligand for coordinating with a wide variety of transition metal centers. mdpi.com This coordination can lead to the formation of metallopolymers with novel catalytic, electronic, and thermal properties. mdpi.comkpi.ua For example, complexation of poly(4-vinylpyridine) with ruthenium salts results in a significant enhancement of the glass transition temperature (Tg) of the polymer, which is attributed to the formation of coordination crosslinks where a single metal center bridges two different polymer chains. kpi.ua Similar complexes have been formed with copper and rhenium, creating materials with enhanced electrical conductivity or specific photophysical properties. mdpi.comconicet.gov.ar

A more specialized form of metal interaction is cyclometallation, which involves the activation of a C-H bond on the ligand and the formation of a covalent carbon-metal bond, creating a stable metallacycle. researchgate.net While studies on the polymer are less common, research on the 2-vinylpyridine (B74390) monomer demonstrates this principle clearly. Electron-rich platinum(II) derivatives react with 2-vinylpyridine to give cyclometalated complexes through the activation of a C-H bond on the vinyl group. researchgate.net This reaction forms a highly stable five-membered cyclometalated ring. researchgate.net This fundamental reactivity can be extended to the pendant vinylpyridine units along a polymer backbone, allowing for the synthesis of robust, metal-containing polymers where the metal is integrated into the side chain via both coordination and a covalent C-Pt bond.

Table 4: Examples of Metal Complex Formation with Poly(vinylpyridine)s

| Polymer | Metal Center | Type of Interaction | Resulting Property Change |

|---|---|---|---|

| Poly(4-vinylpyridine) | Ruthenium(II) | Coordination Complex | Increased Glass Transition Temperature (Tg). kpi.ua |

| Poly(4-vinylpyridine) | Copper(I) | Coordination Complex | Enhanced Ionic Conductivity. mdpi.com |

| Poly(4-vinylpyridine) | Rhenium(I) | Coordination Complex (Pendant) | Specific Photophysical Properties. conicet.gov.ar |

| 2-Vinylpyridine (monomer) | Platinum(II) | Cyclometallation (C-H activation) | Formation of a stable five-membered metallacycle. researchgate.net |

Computational Chemistry and Modeling Approaches for 5 Methyl 2 Vinylpyridine Systems

Density Functional Theory (DFT) Studies: Molecular Structure, Electronic Properties, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular structure, electronic properties, and reactivity of chemical compounds.

Molecular Structure: DFT calculations are employed to determine the optimized geometric parameters of molecules. For instance, a study on the related compound 3-methyl 2-vinyl pyridinium (B92312) phosphate (B84403) (3M2VPP) utilized the B3LYP hybrid functional with a 6-311++G(d,p) basis set to compute its structure. researchgate.net The theoretical bond lengths, bond angles, and dihedral angles determined by this method showed strong agreement with experimental data from single-crystal X-ray diffraction. researchgate.net This validates the use of DFT for obtaining accurate structural information for substituted vinylpyridine systems.

Below is a table of selected theoretical structural parameters for the 3-methyl-2-vinylpyridinium cation, as an analogue for 5M2VP systems, calculated using DFT.

| Parameter | Bond/Angle | Calculated Value (Å / °) |

|---|---|---|

| Bond Length | C1-N15 | 1.348 |

| Bond Length | C1-C2 | 1.488 |

| Bond Length | C2-C7 | 1.345 |

| Bond Length | C3-C4 | 1.385 |

| Bond Angle | N15-C1-C2 | 117.1 |

| Bond Angle | C1-C2-C7 | 122.3 |

| Bond Angle | C4-C5-N15 | 123.8 |

Electronic Properties and Reactivity Prediction: DFT is crucial for understanding the electronic characteristics of a molecule through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. mdpi.com

Quantum chemical reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), global hardness (η), and the global electrophilicity index (ω), can be calculated to predict the behavior of the molecule in chemical reactions. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. MEPs illustrate the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions. researchgate.netmdpi.com These maps are used to predict sites susceptible to nucleophilic and electrophilic attacks, thereby forecasting reactivity. mdpi.com For the 3M2VPP complex, MEP analysis helped identify the chemical reactive sites and electron density distribution. researchgate.net

| Electronic Property | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Correlates with Ionization Potential (I ≈ -EHOMO); region of electron donation. mdpi.com |

| LUMO Energy | ELUMO | - | Correlates with Electron Affinity (A ≈ -ELUMO); region of electron acceptance. mdpi.com |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Absolute Electronegativity | χ | (I + A) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Global Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Global Electrophilicity Index | ω | χ2 / (2η) | Measures the propensity to accept electrons. mdpi.com |

Molecular Dynamics (MD) Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For polymers like poly(5-methyl-2-vinylpyridine), MD simulations provide insights into chain conformation, dynamics, and interactions with other molecules. While specific studies on poly(this compound) are limited, research on the closely related poly(2-vinylpyridine) (P2VP) and poly(o-vinyl pyridine) demonstrates the utility of this approach. acs.orgnih.gov

MD simulations of polymer systems typically involve building an amorphous cell of polymer chains, often with an explicit solvent, and simulating its evolution under specific thermodynamic conditions (e.g., NPT or NVT ensemble). nih.gov These simulations can track conformational changes, such as the radius of gyration and end-to-end distance, and thermodynamic properties like the glass transition temperature (Tg). acs.orgresearchgate.netsemanticscholar.org High-throughput MD simulations have been used to screen large numbers of polymers, including poly(o-vinyl pyridine), to predict their Tg by observing changes in specific volume as a function of temperature during simulated cooling. acs.orgamazonaws.com Such simulations are sensitive to the chosen force field (e.g., OPLS3e) and simulation parameters. researchgate.net

| Parameter | Typical Value / Condition | Purpose |

|---|---|---|

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to reach equilibrium density. nih.gov |

| Temperature | 298 K (or varied for Tg calculation) | Controlled by a thermostat (e.g., Nosé–Hoover) to simulate specific thermal conditions. nih.gov |

| Pressure | 1 bar | Controlled by a barostat (e.g., Parrinello–Rahman) to simulate atmospheric pressure. nih.gov |

| Force Field | OPLS, GROMOS, AMBER | A set of parameters describing the potential energy of the system's particles. |

| Simulation Time | Nanoseconds (ns) | Production runs of 10-100 ns or longer are common to sample polymer conformations. nih.gov |

| Solvent | Explicit (e.g., THF) or Implicit | Represents the polymer's environment, affecting chain conformation. mdpi.com |

Coarse-Grained Modeling for Large-Scale Polymer Systems and Phase Behavior

While atomistic MD simulations provide chemical detail, they are computationally expensive and limited to relatively small systems and short timescales. mdpi.com Coarse-Grained (CG) modeling addresses this limitation by reducing the number of degrees of freedom. In a CG model, groups of atoms (e.g., a monomer or part of a monomer) are represented as single "beads." mdpi.com This simplification allows for the simulation of much larger polymer systems (e.g., melts, blends, nanocomposites) over longer time scales, enabling the study of phenomena like phase separation and self-assembly. mdpi.comosti.gov

CG models for polymers like P2VP have been developed in a "bottom-up" manner, where data from detailed atomistic simulations are used to parameterize the interactions between the CG beads. mdpi.comosti.gov For P2VP, which can act as a hydrogen bond acceptor, specific modifications to generic CG models are needed to accurately represent directional interactions like hydrogen bonding. mdpi.comdntb.gov.ua Studies have shown that with a few modifications, such as adding intra-chain attractions or torsional constraints, CG models can successfully reproduce the structural properties (e.g., bond, angle, and torsion distributions) observed in more detailed atomistic simulations for various chain lengths. dntb.gov.ua These validated CG models can then be used to predict the phase behavior of complex systems, such as polymer nanocomposites. osti.gov

| Polymer | Atomistic Group | Coarse-Grained Bead Type |

|---|---|---|

| Polystyrene (PS) | Styrene monomer | STY |

| Poly(2-vinylpyridine) (P2VP) | Backbone CH-CH2 and C1, C6 of ring | P4 (Polar) |

| C2-C5 of pyridine (B92270) ring | STY |

Prediction of Chemical Reactivity and Intermolecular Interactions (e.g., Hydrogen Bonding)

Computational methods are highly effective for predicting chemical reactivity and specific intermolecular interactions like hydrogen bonding.

Chemical Reactivity: As discussed in the DFT section, reactivity can be predicted using FMO analysis and MEP maps. researchgate.netmdpi.com Another powerful technique is Natural Bond Orbital (NBO) analysis. NBO analysis evaluates the intramolecular and intermolecular bonding and interactions between orbitals. It can quantify charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions (E(2)). researchgate.net In the study of 3M2VPP, NBO analysis revealed a very strong intermolecular stabilization energy (362.82 kJ/mol) between the lone pair of the nitrogen atom in the pyridine ring and a hydrogen atom in phosphoric acid, confirming protonation and a strong interaction. researchgate.net

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|---|

| LP(1) N15 | BD(1) H16-O17 | Intermolecular H-bond | 362.82 |

| LP(1) C7 | BD(2) C3-C5 | Intramolecular π-conjugation | 71.58 |

| LP(1) C8 | BD(2) C1-N15 | Intramolecular π-conjugation | 67.09 |

| LP(2) O21 | BD(1) P24-O17 | Intramolecular (anion) | 14.13 |

Hydrogen Bonding: The pyridine nitrogen in this compound is a hydrogen bond acceptor. Computational models can predict the strength and nature of these interactions. P2VP, for example, does not form intra-chain hydrogen bonds but readily forms inter-chain hydrogen bonds with donor polymers. mdpi.com This capability influences the miscibility of P2VP in polymer blends and its self-assembly behavior. mdpi.com Computational workflows that combine DFT calculations of electrostatic potential with empirical calibration can accurately predict hydrogen-bond basicity (pKBHX) for various functional groups, including nitrogen-containing heterocycles. rowansci.com Such predictive tools are invaluable for designing materials where hydrogen bonding plays a critical role.

Applications of 5 Methyl 2 Vinylpyridine Based Polymeric Materials in Advanced Research

Biomedical and Pharmaceutical Research Applications

Polymers incorporating 5-Methyl-2-vinylpyridine are demonstrating significant potential in the medical and pharmaceutical sectors due to their biological activities and capacity for chemical modification.

Copolymers based on N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (B86018) have been identified for their notable biological activities. Research has shown that these copolymers possess both immunomodulatory and antitumor properties. google.com Specifically, copolymers with a viscosity-average molecular weight between 29 and 40 kDa and containing 25-40 mol% of 2-methyl-5-vinylpyridine units have demonstrated an immunostimulating effect. google.com Further studies have confirmed that these same copolymers also exhibit an antitumor effect. google.com

A patented copolymer of N-vinyl pyrrolidone, 2-methyl-5-vinyl pyridine (B92270), and 4-vinyl pyridine has been shown to possess antitumor, immunomodulatory, and phagocytic activity. google.com This copolymer is proposed for use as an activator for interleukin-1 production and as an agent against various cancers, including those of the liver, kidney, urinary bladder, bone marrow, and breast. google.com The simultaneous administration of a copolymer of N-vinylpyrrolidone and 2-methyl-5-vinylpyridine with cytostatic agents has been found to enhance treatment efficacy in mice with implanted tumors, leading to increased survival times. researchgate.net This effect has sparked interest in its potential application as an immunomodulator in chemotherapy. researchgate.net

| Copolymer Composition | Molecular Weight (Mµ) | Biological Activity | Potential Application |

| N-vinylpyrrolidone and 2-methyl-5-vinylpyridine (25-40 mol%) | 29-40 kDa | Immunostimulating, Antitumor google.com | Immunomodulator in chemotherapy researchgate.net |

| N-vinyl pyrrolidone, 2-methyl-5-vinyl pyridine, and 4-vinyl pyridine | 15-250 kDa | Antitumor, Immunomodulatory, Phagocytic google.com | Activator for interleukin-1 production, Agent against various cancers google.com |

The immunomodulatory properties of this compound-containing copolymers extend to their use as adjuvants in vaccines. Adjuvants are substances that enhance the body's immune response to an antigen. Copolymers of N-vinylpyrrolidone containing 2-methyl-5-vinylpyridine have been identified as effective adjuvants for influenza vaccines. google.com A specific patent describes a copolymer of N-vinylpyrrolidone with 2-methyl-5-vinyltetrazole or 2-methyl-5-vinylpyridine, having a molecular weight of 46-250 kDa, for use as a vaccine adjuvant. google.com

The vinyl group in vinylpyridine derivatives is reactive and allows for specific chemical modifications, a property that is highly valuable in bioconjugation. Quaternized vinyl- and alkynyl-pyridine reagents have been shown to react in an ultrafast and selective manner with cysteine-tagged proteins. researchgate.netresearchgate.net This reaction is highly efficient, proceeding with near-stoichiometric amounts of the reagent. researchgate.netresearchgate.net

This strategy has been successfully used to create homogeneous antibody-drug conjugates (ADCs) with a precise drug-to-antibody ratio of 2. researchgate.netresearchgate.net These conjugates have demonstrated stability in human plasma and have retained their specificity towards their target cells. researchgate.netresearchgate.net While much of the detailed research has focused on 2-vinylpyridine (B74390), the principles of this cysteine-selective modification are applicable to derivatives like this compound. The reaction involves the thiol group of a cysteine residue acting as a nucleophile, attacking the vinyl group of the pyridinium (B92312) compound to form a stable thioether linkage. researchgate.net This method is highly chemoselective for cysteine over other amino acid residues like lysine. rsc.org